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Compound of Interest

Compound Name: 2-Methyl-1h-indol-6-amine

Cat. No.: B018423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential biological relevance of 2-Methyl-1h-indol-6-amine (CAS No: 102308-
53-2). This molecule is a substituted indole, a heterocyclic scaffold of significant interest in
medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1]
[2] The presence of both a methyl group at the 2-position and an amine group at the 6-position
makes it a versatile intermediate for the synthesis of more complex, biologically active
compounds.[1]

Physicochemical Properties

Quantitative data for 2-Methyl-1h-indol-6-amine is primarily based on computational
predictions and data from analogous compounds, as extensive experimental characterization is
not widely available in the literature.

Table 1: Physicochemical Properties of 2-Methyl-1h-indol-6-amine
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Property Value Source

CAS Number 102308-53-2 [1]

Molecular Formula CoH1oN2 [3]

Molecular Weight 146.19 g/mol [11[3]

IUPAC Name 2-methyl-1H-indol-6-amine -
Not specified (predicted to be

Appearance . -
solid)

) Predicted: ~4-5 (aromatic ) o

pKa (amine) ] General Chemical Principles
amine)

logP Predicted: 1.5-2.5 Computational Models

Water Solubility

Predicted to be slightly soluble

[4]

For comparative purposes, the properties of the parent scaffold, 2-methylindole, are provided

below.

Table 2: Physicochemical Properties of 2-Methylindole

Property Value Source
CAS Number 95-20-5 [5]
Molecular Formula CoHsN [5]
Molecular Weight 131.17 g/mol [5]
Melting Point 57-59 °C -

Boiling Point 273 °C -

logP 25 [5]
Water Solubility Insoluble -

Experimental Protocols
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Synthesis Protocol: Proposed Fischer Indole Synthesis

The most common and adaptable method for synthesizing 2-methyl-substituted indoles is the
Fischer indole synthesis.[6][7] This protocol outlines a plausible route for the synthesis of 2-
Methyl-1h-indol-6-amine, which involves the acid-catalyzed reaction of a substituted
phenylhydrazine with a ketone, followed by deprotection.

Overall Reaction: (4-Nitrophenyl)hydrazine + Acetone — 2-Methyl-6-nitro-1H-indole - 2-
Methyl-1h-indol-6-amine

Step 1: Synthesis of 2-Methyl-6-nitro-1H-indole

e Reaction Setup: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in a
suitable solvent such as ethanol or glacial acetic acid.[8]

e Hydrazone Formation: Add acetone (1.1 equivalents) to the solution and stir.

e Cyclization: Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or zinc
chloride (ZnClz2), portion-wise to the mixture while maintaining the temperature.[6][8] Heat the
reaction mixture to reflux (typically 80-120°C) for 2-4 hours.[8]

o Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon
completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

« Purification: Filter the solid, wash thoroughly with water to remove the acid catalyst, and dry
under a vacuum. The crude product can be further purified by recrystallization from ethanol
or by silica gel column chromatography.

Step 2: Reduction of 2-Methyl-6-nitro-1H-indole

o Reaction Setup: Dissolve the synthesized 2-Methyl-6-nitro-1H-indole (1 equivalent) in a
solvent like ethanol or ethyl acetate.

o Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

e Reduction: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or
a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
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« |solation: Monitor the reaction by TLC. Once the starting material is consumed, filter the
reaction mixture through a pad of Celite to remove the Pd/C catalyst.

e Final Product: Concentrate the filtrate under reduced pressure to yield 2-Methyl-1h-indol-6-
amine. The product can be purified further by column chromatography if necessary.

Proposed Synthesis Workflow
Start: (4-Nitrophenyl)hydrazine
+ Acetone
Step 1: Fischer Indole Synthesis
(Acid Catalyst, Heat)
Gntermediate: 2—Methy|—6—nitro—lH—indoI(a
Step 2: Reduction
(H2, Pd/C)

Final Product:
2-Methyl-1h-indol-6-amine

Purification
(Chromatography/Recrystallization)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Methyl-1h-indol-6-amine.
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Structural Characterization Protocols

The structural elucidation of 2-Methyl-1h-indol-6-amine relies on standard spectroscopic
techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to provide distinct signals for the protons on
the aromatic ring, the C3-proton, the N-H proton of the indole ring, the C6-amino group
protons, and a singlet for the C2-methyl group.[1]

e 13C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to
each carbon atom in the molecular structure.[1]

o Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-ds
or CDCIs). Acquire H and 3C NMR spectra using a standard NMR spectrometer (e.g., 400
or 500 MHz). Two-dimensional NMR experiments like COSY and HSQC can be used for
unambiguous signal assignment.

2. High-Resolution Mass Spectrometry (HRMS)

e Purpose: HRMS is critical for confirming the elemental composition of the synthesized
molecule.

e Protocol: Introduce a dilute solution of the compound into an HRMS instrument, typically
using electrospray ionization (ESI). The instrument will measure the mass-to-charge ratio
(m/z) of the protonated molecule [M+H]* with high accuracy (within 5 ppm).[1] This
experimental mass is then compared to the theoretically calculated exact mass of CoH11N2*
to confirm the molecular formula.

Biological Activity and Signaling Pathways

While specific biological activity for 2-Methyl-1h-indol-6-amine is not extensively documented,
the indole scaffold is a well-known pharmacophore. Many tryptamine and indoleamine
derivatives, such as the neurotransmitter serotonin (5-hydroxytryptamine), interact with G-
protein coupled receptors (GPCRs).[9][10] It is plausible that 2-Methyl-1h-indol-6-amine or its
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derivatives could exhibit affinity for serotonin (5-HT) receptors or other related biological
targets.[11]

The diagram below illustrates a generalized signaling pathway for a GPCR, such as a 5-HT
receptor, which represents a potential mechanism of action for novel indole-based ligands.

Generalized GPCR Signaling Pathway

Indole Ligand
(e.g., 2-Methyl-1h-indol-6-amine derivative)

GPCR
(e.g., 5-HT Receptor)
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odulation
Effector Enzyme
(e.g., Adenylyl Cyclase)

Production

4
Second Messenger
(e.g., CAMP)
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(e.g., Gene Transcription,
lon Channel Modulation)
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Caption: Generalized signaling pathway for a G-protein coupled receptor (GPCR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methyl-1H-indol-6-amine|CAS 102308-53-2 [benchchem.com]

2. Synthesis of Medicinally Important Indole Derivatives: A Review
[openmedicinalchemistryjournal.com]

3. 1-Methyl-1H-indol-6-amine|CAS 135855-62-8 [benchchem.com]

4. 2-(Aminomethyl)indole, 97% | Fisher Scientific [fishersci.ca]

5. 2-Methylindole | C9HON | CID 7224 - PubChem [pubchem.ncbi.nim.nih.gov]
6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

7. taylorandfrancis.com [taylorandfrancis.com]

8. ijrpr.com [ijrpr.com]

9. benchchem.com [benchchem.com]

10. Serotonin - Wikipedia [en.wikipedia.org]

11. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-
Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1h-indol-6-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b018423#physicochemical-properties-of-2-methyl-1h-
indol-6-amine]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b018423?utm_src=pdf-body-img
https://www.benchchem.com/product/b018423?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B018423
https://www.openmedicinalchemistryjournal.com/VOLUME/15/PAGE/1/FULLTEXT/
https://www.openmedicinalchemistryjournal.com/VOLUME/15/PAGE/1/FULLTEXT/
https://www.benchchem.com/product/b155859
https://www.fishersci.ca/shop/products/2-aminomethyl-indole-97-thermo-scientific/p-7036040
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylindole
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Fischer_indole_synthesis/
https://ijrpr.com/uploads/V4ISSUE12/IJRPR20554.pdf
https://www.benchchem.com/pdf/2_methyl_1_propyl_1H_indol_5_amine_chemical_properties.pdf
https://en.wikipedia.org/wiki/Serotonin
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508649/
https://www.benchchem.com/product/b018423#physicochemical-properties-of-2-methyl-1h-indol-6-amine
https://www.benchchem.com/product/b018423#physicochemical-properties-of-2-methyl-1h-indol-6-amine
https://www.benchchem.com/product/b018423#physicochemical-properties-of-2-methyl-1h-indol-6-amine
https://www.benchchem.com/product/b018423#physicochemical-properties-of-2-methyl-1h-indol-6-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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